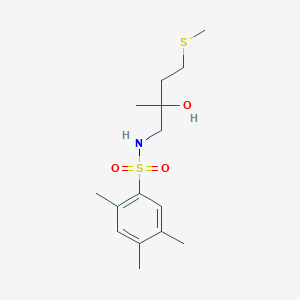

6-methoxy-1H-indazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methoxy-1H-indazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the indazole family of compounds, which have been shown to have a wide range of pharmacological properties. In

Scientific Research Applications

Monoamine Oxidase Inhibitors

Indazole- and indole-carboxamides, closely related to 6-methoxy-1H-indazole-5-carboxamide, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, show subnanomolar potency and are accessible through standard synthetic procedures. They provide insights into the potential therapeutic applications for neurological and psychiatric disorders (Tzvetkov et al., 2014).

Antiproliferative Activity

Several N-phenyl-1H-indazole-1-carboxamides, structurally similar to this compound, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. These compounds, like compound 1c, have shown significant inhibition of cell growth, particularly effective against colon and melanoma cell lines (Maggio et al., 2011).

Novel Drug Synthesis

A study on the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides revealed their potential for antiproliferative activity, indicating a broader scope for drug development in the realm of cancer therapeutics (Maggio et al., 2011).

Inhibitors of Nitric Oxide Synthases

A series of 7-substituted-indazoles, related to this compound, have been explored as inhibitors of nitric oxide synthases (NOS). These compounds, like 1H-indazole-7-carbonitrile, have shown potent inhibitory effects, with selectivity for neuronal NOS over inducible NOS, suggesting therapeutic potential in conditions related to nitric oxide dysregulation (Cottyn et al., 2008).

Anti-inflammatory and COX Inhibition

1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, structurally related to this compound, have shown significant anti-inflammatory activity and COX inhibition. These compounds displayed remarkable anti-inflammatory activity, similar to or greater than standard drugs like indomethacin and celecoxib, and were confirmed through histopathological investigation (Abdel‐Aziz et al., 2014).

Synthesis of Novel Chromenones

A study on the synthesis of novel chromenones linked to the 1,2,3-triazole ring system showed that these compounds have potential biological activities against Alzheimer's disease. Compounds in this study demonstrated anti-acetylcholinesterase activity, neuroprotective effects, and dual binding activity to the acetylcholinesterase enzyme (Saeedi et al., 2017).

Mechanism of Action

Target of Action

6-Methoxy-1H-indazole-5-carboxamide is a derivative of the indazole class of compounds . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been shown to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

6-methoxy-1H-indazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(4-11-12-7)2-6(8)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYCCLHUDKBOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3015581.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)

![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)

![1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B3015589.png)

![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)

![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)